![molecular formula C8H4BrFO2 B2907659 Fc1cc2COC(=O)c2cc1Br CAS No. 1823929-56-1](/img/structure/B2907659.png)
Fc1cc2COC(=O)c2cc1Br
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Overview
Description
Fc1cc2COC(=O)c2cc1Br is a chemical compound that belongs to the family of benzofurans. It has gained attention in the field of scientific research due to its potential applications in various fields, such as medicine, agriculture, and materials science.
Mechanism of Action
The mechanism of action of Fc1cc2COC(=O)c2cc1Br involves the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has also been found to modulate the expression of various genes that are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Fc1cc2COC(=O)c2cc1Br has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, Fc1cc2COC(=O)c2cc1Br has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using Fc1cc2COC(=O)c2cc1Br in lab experiments is its high purity and stability. Additionally, the synthesis method for Fc1cc2COC(=O)c2cc1Br has been optimized to produce high yields, making it readily available for research purposes. However, one of the limitations of using Fc1cc2COC(=O)c2cc1Br is its potential toxicity, which should be carefully monitored in lab experiments.
Future Directions
There are several future directions for the research on Fc1cc2COC(=O)c2cc1Br. One potential direction is the development of novel drug delivery systems for Fc1cc2COC(=O)c2cc1Br to improve its efficacy and reduce its toxicity. Additionally, further studies are needed to elucidate the exact mechanism of action of Fc1cc2COC(=O)c2cc1Br and to identify its potential targets for the treatment of various diseases. Finally, the development of new synthetic routes for Fc1cc2COC(=O)c2cc1Br may lead to the discovery of new derivatives with improved properties.
Conclusion:
In conclusion, Fc1cc2COC(=O)c2cc1Br is a promising compound with potential applications in medicine, agriculture, and materials science. Its synthesis method has been optimized to produce high yields of Fc1cc2COC(=O)c2cc1Br with high purity. Fc1cc2COC(=O)c2cc1Br has been extensively studied for its potential anticancer, anti-inflammatory, and antioxidant properties. However, further research is needed to fully understand its mechanism of action and to identify its potential targets for the treatment of various diseases.
Synthesis Methods
The synthesis of Fc1cc2COC(=O)c2cc1Br involves the reaction of 2-bromo-5-fluorobenzaldehyde with 2-methoxyphenylboronic acid in the presence of a palladium catalyst. The resulting product is then treated with acetic anhydride and pyridine to obtain Fc1cc2COC(=O)c2cc1Br. This synthesis method has been optimized to produce high yields of Fc1cc2COC(=O)c2cc1Br with high purity.
Scientific Research Applications
Fc1cc2COC(=O)c2cc1Br has been extensively studied for its potential applications in medicine. It has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. Additionally, Fc1cc2COC(=O)c2cc1Br has been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various diseases, such as arthritis and cardiovascular diseases.
properties
IUPAC Name |
6-bromo-5-fluoro-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFO2/c9-6-2-5-4(1-7(6)10)3-12-8(5)11/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGZFOSCRAAJGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2C(=O)O1)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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